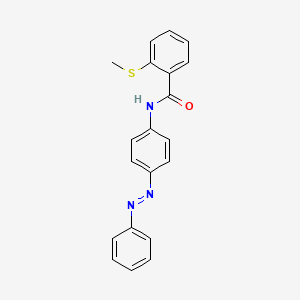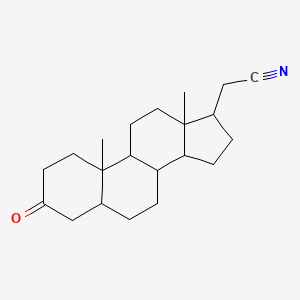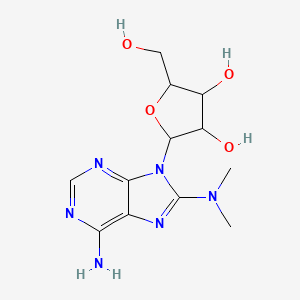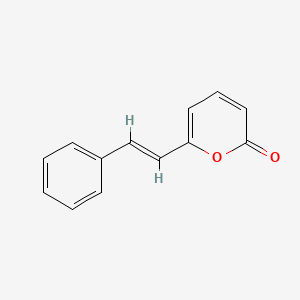![molecular formula C25H32ClN3S B14160267 n4-[6-(Benzylsulfanyl)-7-chloroquinolin-4-yl]-n1,n1-diethylpentane-1,4-diamine CAS No. 5431-08-3](/img/structure/B14160267.png)
n4-[6-(Benzylsulfanyl)-7-chloroquinolin-4-yl]-n1,n1-diethylpentane-1,4-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N4-[6-(Benzylsulfanyl)-7-chloroquinolin-4-yl]-N1,N1-diethylpentane-1,4-diamine is a complex organic compound with significant potential in various scientific fields. This compound features a quinoline core substituted with a benzylsulfanyl group and a chloro group, along with a diethylpentane-1,4-diamine side chain. The unique structure of this compound makes it a subject of interest for researchers in chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N4-[6-(Benzylsulfanyl)-7-chloroquinolin-4-yl]-N1,N1-diethylpentane-1,4-diamine typically involves multiple steps, starting with the preparation of the quinoline core. One common method involves the reaction of 7-chloroquinoline with benzyl mercaptan under basic conditions to introduce the benzylsulfanyl group. This is followed by the alkylation of the resulting intermediate with diethylpentane-1,4-diamine. The reaction conditions often include the use of solvents like ethanol and catalysts such as potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
化学反応の分析
Types of Reactions
N4-[6-(Benzylsulfanyl)-7-chloroquinolin-4-yl]-N1,N1-diethylpentane-1,4-diamine undergoes various chemical reactions, including:
Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The chloro group can be reduced to a hydrogen atom under specific conditions.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas are employed.
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents are used.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dechlorinated quinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
科学的研究の応用
N4-[6-(Benzylsulfanyl)-7-chloroquinolin-4-yl]-N1,N1-diethylpentane-1,4-diamine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antimalarial agent.
Medicine: Explored for its therapeutic potential in treating infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of N4-[6-(Benzylsulfanyl)-7-chloroquinolin-4-yl]-N1,N1-diethylpentane-1,4-diamine involves its interaction with specific molecular targets. The compound is known to inhibit the activity of certain enzymes, such as DNA gyrase and topoisomerase IV, which are crucial for bacterial DNA replication. This inhibition leads to the disruption of bacterial cell division and ultimately results in cell death .
類似化合物との比較
Similar Compounds
Chloroquine: A well-known antimalarial drug with a similar quinoline core.
Hydroxychloroquine: Another antimalarial with additional hydroxyl groups.
Mefloquine: A quinoline derivative used for malaria treatment.
Uniqueness
N4-[6-(Benzylsulfanyl)-7-chloroquinolin-4-yl]-N1,N1-diethylpentane-1,4-diamine is unique due to its benzylsulfanyl substitution, which imparts distinct chemical and biological properties. This substitution enhances its binding affinity to molecular targets and increases its efficacy as an antimicrobial agent .
特性
CAS番号 |
5431-08-3 |
|---|---|
分子式 |
C25H32ClN3S |
分子量 |
442.1 g/mol |
IUPAC名 |
4-N-(6-benzylsulfanyl-7-chloroquinolin-4-yl)-1-N,1-N-diethylpentane-1,4-diamine |
InChI |
InChI=1S/C25H32ClN3S/c1-4-29(5-2)15-9-10-19(3)28-23-13-14-27-24-17-22(26)25(16-21(23)24)30-18-20-11-7-6-8-12-20/h6-8,11-14,16-17,19H,4-5,9-10,15,18H2,1-3H3,(H,27,28) |
InChIキー |
CPNZFAYIRSHTEY-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)CCCC(C)NC1=C2C=C(C(=CC2=NC=C1)Cl)SCC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


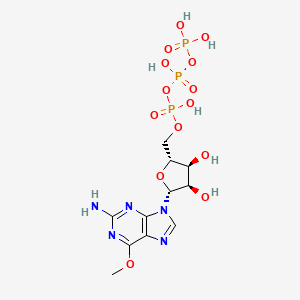
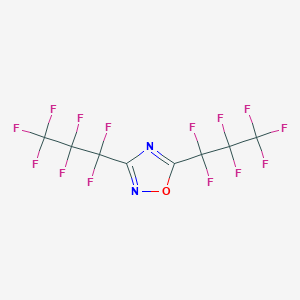
![N-[1-(2,4-Dimethoxy-phenyl)-eth-(E)-ylidene-hydrazinocarbonylmethyl]-2-phenyl-acetamide](/img/structure/B14160202.png)
![5-oxo-5-[4-(pyridin-2-yl)piperazin-1-yl]-N-[4-(pyrrolidin-1-yl)phenyl]pentanamide](/img/structure/B14160209.png)
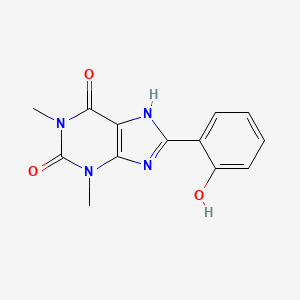
![5-[(5-acetyl-2-propoxyphenyl)methyl]-6-hydroxy-2-sulfanylidene-1H-pyrimidin-4-one](/img/structure/B14160215.png)
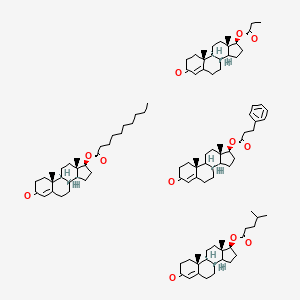
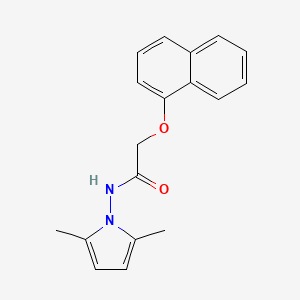
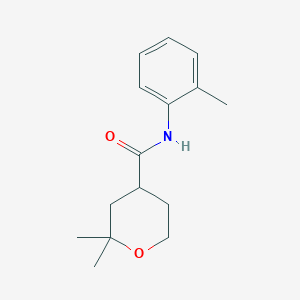
![1-[(E)-2-nitroethenyl]-4-propoxybenzene](/img/structure/B14160237.png)
